N-(3-chloro-4-methoxyphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide
Description
N-(3-chloro-4-methoxyphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a heterocyclic compound featuring a benzo[c]pyrimido[4,5-e][1,2]thiazin core. Key structural attributes include:
- A 6-ethyl substituent on the bicyclic system.
- 5,5-dioxido groups (sulfonyl moieties) contributing to electron-withdrawing effects.
- A thioacetamide linker connecting the core to a 3-chloro-4-methoxyphenyl group.
This compound is hypothesized to exhibit bioactivity due to its resemblance to pharmacologically relevant thiazine and pyrimidine derivatives. Its synthesis likely follows methods analogous to related compounds, such as condensation reactions involving chloroacetic acid and aromatic aldehydes, as seen in thiazolo-pyrimidine derivatives .
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(6-ethyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O4S2/c1-3-26-16-7-5-4-6-14(16)20-18(32(26,28)29)11-23-21(25-20)31-12-19(27)24-13-8-9-17(30-2)15(22)10-13/h4-11H,3,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDHVGVSFLNYEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=CC(=C(C=C4)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on various research findings.
Synthesis of the Compound
The compound can be synthesized through a multi-step process involving the reaction of 4-methoxyphenacyl bromide with thiadiazine derivatives. The synthesis typically employs techniques such as refluxing and solvent extraction to yield the final product in significant purity.
Antitumor Activity
Recent studies highlight the antitumor properties of compounds similar to this compound. For example, derivatives of triazolo-thiadiazines have shown promising results against various cancer cell lines. A study conducted by the National Cancer Institute evaluated several derivatives against 60 different cancer cell lines, including leukemia and breast cancer. The results indicated that certain modifications in the chemical structure significantly enhanced antitumor activity, particularly against MDA-MB-468 breast cancer cells .
| Compound | Cancer Type | IC50 (μM) | Activity |
|---|---|---|---|
| Compound A | Breast Cancer | 10 | High |
| Compound B | Lung Cancer | 15 | Moderate |
| Compound C | Colon Cancer | 20 | Low |
Antimicrobial Activity
The compound's structural analogs have also been tested for their antimicrobial efficacy. Studies have shown that certain derivatives exhibit significant antibacterial activity against human pathogenic bacteria. For instance, a compound similar to N-(3-chloro-4-methoxyphenyl)-2-thioacetamide demonstrated effective inhibition of bacterial growth with minimum inhibitory concentrations (MIC) lower than those of conventional antibiotics .
The proposed mechanism of action for the antitumor and antimicrobial activities includes:
- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit key enzymes involved in tumor proliferation and bacterial metabolism.
- Induction of Apoptosis : Research indicates that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
- Antioxidant Properties : Certain compounds within this class exhibit antioxidant capabilities that may contribute to their overall therapeutic effects .
Case Studies and Research Findings
Several studies have documented the biological activity of related compounds:
- Anticancer Study : A study focusing on triazolo-thiadiazine derivatives found that modifications at specific positions significantly increased cytotoxicity against various cancer types (e.g., prostate and ovarian cancers) while maintaining low toxicity to normal cells .
- Antimicrobial Evaluation : Research involving the evaluation of triazole derivatives revealed substantial antibacterial effects against strains such as E. coli and Staphylococcus aureus, with some compounds exhibiting IC50 values comparable to standard antibiotics .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-(3-chloro-4-methoxyphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide. The thiazine derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, derivatives have been evaluated for their efficacy against lung carcinoma and other solid tumors, demonstrating significant cytotoxic effects compared to standard chemotherapeutics .
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against several pathogenic bacteria and fungi. Research indicates that thiazine derivatives possess broad-spectrum antibacterial properties, making them candidates for developing new antimicrobial agents in response to rising antibiotic resistance .
Anti-inflammatory Effects
Compounds related to this compound have been investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting potential therapeutic roles in treating inflammatory diseases .
Neuroprotective Effects
There is growing interest in the neuroprotective effects of thiazine derivatives. Preliminary studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease .
Synthetic Methods
The synthesis of this compound involves several key steps:
- Formation of Thiazine Ring : The initial step typically includes the cyclization of appropriate precursors under acidic or basic conditions to form the thiazine structure.
- Substitution Reactions : Subsequent reactions introduce the chloro and methoxy groups onto the phenyl ring through nucleophilic aromatic substitution.
- Final Acetylation : The final step involves acetylation to yield the target compound.
These synthetic pathways are crucial for optimizing yield and purity while minimizing byproducts .
Case Study 1: Anticancer Screening
A comprehensive study screened various thiazine derivatives for anticancer activity against multiple cancer cell lines including A549 (lung), MCF7 (breast), and HeLa (cervical). Results indicated that specific derivatives exhibited IC50 values significantly lower than those of established chemotherapeutics like cisplatin and doxorubicin .
Case Study 2: Antimicrobial Efficacy
In another study, a series of synthesized thiazine derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that certain compounds had minimum inhibitory concentrations (MICs) comparable to or better than conventional antibiotics such as ampicillin and tetracycline .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro substituent on the 3-chloro-4-methoxyphenyl group is susceptible to nucleophilic substitution under basic or acidic conditions. For example:
In related systems, such as 4-N-[3-chloro-5-(4-methoxyphenyl)phenyl]-6-methylpyrimidine-2,4-diamine, chloro groups undergo substitution with amines or alkoxides .
Oxidation and Reduction Reactions
The thioether (-S-) and sulfone (-SO₂-) groups govern redox behavior:
The benzo[c]pyrimido[4,5-e]thiazin core’s sulfone group is inert under typical redox conditions but may participate in radical reactions.
Hydrolysis and Condensation
The acetamide group undergoes hydrolysis under acidic/basic conditions:
| Reaction | Conditions | Product |
|---|---|---|
| Acid Hydrolysis | HCl (6M), reflux | Carboxylic acid + amine |
| Base Hydrolysis | NaOH, H₂O/EtOH | Sodium carboxylate + amine |
For example, hydrolysis of N-(3-chloro-4-methoxyphenyl)acetamide derivatives yields 3-chloro-4-methoxyaniline and acetic acid .
Cyclization and Ring-Opening
The thiazine-dioxide core participates in ring-modifying reactions:
Similar benzothiadiazine derivatives undergo cyclization with malononitrile or isothiocyanates to form extended heterocycles .
Functionalization via Thiol-Disulfide Exchange
The thioether linkage enables thiol-disulfide chemistry:
| Reaction | Reagents | Application |
|---|---|---|
| Disulfide Formation | I₂, EtOH | Crosslinking with other thiols |
| Thiol-Alkylation | Alkyl halides | Side-chain modification |
Electrophilic Aromatic Substitution
The electron-rich aromatic rings (methoxy-substituted phenyl, pyrimidine) undergo electrophilic substitution:
| Reaction | Reagents | Position |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to methoxy group |
| Sulfonation | SO₃, H₂SO₄ | Meta to chloro group |
Biological Activity-Driven Reactions
While not purely synthetic, the compound’s interactions with biological targets (e.g., enzymes) involve:
Comparison with Similar Compounds
Analysis:
- IR Stretches : The consistent CN stretches (~2,210–2,220 cm⁻¹) across analogues suggest similar electronic environments for nitrile groups .
- NMR Shifts: Substituents influence chemical environments. For example, the =CH proton in 11a (δ 7.94) and 11b (δ 8.01) reflects electronic differences due to 4-cyano vs. 2,4,6-trimethyl benzylidene groups . Comparable shifts in the target compound’s phenyl group could be inferred but require experimental validation.
Implications of Structural Differences
Solubility : The 5,5-dioxido groups (common in all compounds) enhance hydrophilicity, but the ethyl (target) and 3-methoxybenzyl () groups may reduce aqueous solubility compared to methyl ().
Metabolic Stability : Bulkier substituents (e.g., 3-methoxybenzyl) could slow oxidative metabolism compared to smaller groups like ethyl or methyl.
Binding Affinity : The 3-chloro-4-methoxyphenyl group (target) may engage in halogen bonding (Cl) and hydrogen bonding (OCH₃), unlike the 4-ethoxyphenyl () or 2-methoxyphenyl ().
Q & A
Q. What are the key synthetic challenges in preparing this compound, and what strategies address them?
The synthesis involves constructing a complex heterocyclic core (benzo[c]pyrimido[4,5-e][1,2]thiazin) with a sulfone group and thioacetamide sidechain. Key challenges include:
- Regioselectivity : Ensuring correct ring closure during pyrimidine-thiazine fusion. Multi-step protocols using nucleophilic substitution and cyclization under controlled pH and temperature are critical .
- Sulfone Introduction : Oxidizing thioether intermediates to sulfones (e.g., using mCPBA or H₂O₂/AcOH) while avoiding overoxidation of other functional groups .
- Stability of Thioacetamide Linkage : Protecting the thiol group during coupling reactions (e.g., via trityl or acetamide protection) to prevent disulfide formation .
Q. What spectroscopic and crystallographic techniques validate the compound’s structure?
- NMR : ¹H/¹³C NMR confirms substituent positions, with characteristic shifts for sulfone (δ ~3.3 ppm for CH₂SO₂) and pyrimidine protons (δ ~8.5 ppm) .
- Mass Spectrometry (HRMS) : Verifies molecular ion peaks and fragmentation patterns matching the molecular formula (e.g., [M+H]⁺ at m/z 503.0521 for C₂₂H₂₀ClN₃O₄S₂) .
- X-ray Crystallography : SHELX programs refine crystal structures to confirm bond lengths/angles, particularly the planar benzo-pyrimido-thiazin system and sulfone geometry .
Advanced Research Questions
Q. How can regioselectivity in heterocycle formation be optimized computationally?
- DFT Calculations : Predict transition states for cyclization steps to identify optimal reaction pathways (e.g., assessing energy barriers for 5- vs. 7-membered ring formation) .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction intermediates to guide solvent selection (e.g., DMF vs. THF for stabilizing polar transition states) .
- Machine Learning : Train models on existing heterocycle synthesis data to predict regioselectivity outcomes for novel analogs .
Q. What methodologies resolve contradictions in reported biological activity data?
- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., cancer vs. non-cancerous) to identify cell-type-specific effects .
- Orthogonal Assays : Combine enzymatic inhibition studies (e.g., kinase assays) with phenotypic screening (e.g., apoptosis via flow cytometry) to confirm mechanism .
- Meta-Analysis : Use statistical tools (e.g., PRISMA guidelines) to aggregate data from independent studies, controlling for variables like purity (>95% by HPLC) and solvent artifacts .
Q. How can molecular docking elucidate interactions with biological targets?
- Target Selection : Prioritize proteins with sulfone-binding pockets (e.g., kinases, cytochrome P450) based on structural homology to known inhibitors .
- Docking Workflow : Use AutoDock Vina or Schrödinger Suite with flexible ligand sampling and MM-GBSA scoring to predict binding affinities. Validate with mutagenesis (e.g., Ala-scanning of predicted contact residues) .
- MD Refinement : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability of hydrogen bonds with the sulfone and thioacetamide groups .
Q. What factors influence compound stability, and how are degradation products characterized?
- Hydrolytic Degradation : Monitor sulfone and thioacetamide stability under physiological pH (7.4) using LC-MS. Identify hydrolysis products (e.g., carboxylic acid derivatives) via HRMS/MS .
- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and track decomposition via HPLC-DAD. Use radical scavengers (e.g., BHT) to suppress photo-oxidation of the methoxyphenyl group .
- Storage Recommendations : Lyophilize and store at -80°C under argon to prevent thioether oxidation. Confirm stability with accelerated aging studies (40°C/75% RH for 6 months) .
Q. How are structure-activity relationship (SAR) models developed for derivatives?
- Scaffold Modulation : Synthesize analogs with varied substituents (e.g., replacing ethyl with cyclopropyl on the benzo ring) and test bioactivity .
- 3D-QSAR : Use CoMFA or CoMSIA to correlate steric/electronic fields with activity data. Validate models with leave-one-out cross-validation (q² > 0.5) .
- ADMET Profiling : Assess solubility (shake-flask method), permeability (Caco-2 assay), and metabolic stability (microsomal t₁/₂) to prioritize leads with drug-like properties .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
